2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine
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Overview
Description
2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and a triazine ring substituted with a 2-(2-methoxyethoxy)ethoxy group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2-(2-methoxyethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the substitution of chlorine atoms with the 2-(2-methoxyethoxy)ethoxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a triazine derivative with an amine group, while oxidation might produce a triazine oxide .
Scientific Research Applications
2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar in structure but lacks the 2-(2-methoxyethoxy)ethoxy group.
2,4,6-Trichloro-1,3,5-triazine: The parent compound with three chlorine atoms.
2,4-Dichloro-6-ethoxy-1,3,5-triazine: Similar but with an ethoxy group instead of the 2-(2-methoxyethoxy)ethoxy group .
Uniqueness
2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine is unique due to the presence of the 2-(2-methoxyethoxy)ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
2,4-dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3O3/c1-14-2-3-15-4-5-16-8-12-6(9)11-7(10)13-8/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBRYPDSADRZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=NC(=NC(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30783011 |
Source
|
Record name | 2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30783011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398118-10-0 |
Source
|
Record name | 2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30783011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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